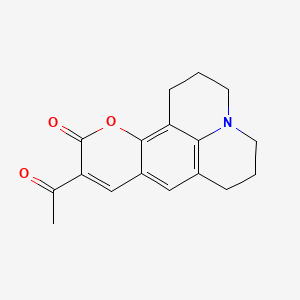

Coumarin 521

Description

Historical Context of Coumarin (B35378) Derivatives in Scientific Inquiry

The study of coumarin and its derivatives dates back to the 19th century, with the parent compound first isolated from the tonka bean in 1820. frontiersin.org Initially recognized for their pleasant fragrance, coumarins were later identified as a significant class of naturally occurring benzopyrone derivatives. marmara.edu.tr Over time, extensive research has unveiled a wide array of biological and pharmacological properties associated with these compounds, including anticoagulant, anti-inflammatory, and antimicrobial activities. frontiersin.org

The synthesis of various coumarin derivatives has been a major focus, driven by the desire to create compounds with enhanced or specific functionalities. mdpi.commdpi.com Classical methods like the Pechmann reaction and Knoevenagel condensation have been instrumental in this endeavor. rsc.orgchegg.com The inherent photosensitive and electrical properties of coumarins have also propelled their investigation for applications in materials science, including the development of polymeric materials and optoelectronics. mdpi.comacs.org

Significance of Coumarin 334 as a Prototypical Research Compound

Coumarin 334 stands out as a prototypical research compound due to its exceptional photophysical properties. alibaba.comcolab.ws It is characterized by a high fluorescence quantum yield, good solubility in many organic solvents, and notable stability. colab.wsuobaghdad.edu.iq These characteristics make it an excellent choice for a laser dye, particularly in the blue-green region of the electromagnetic spectrum. colab.wsresearchgate.net

Its rigidized molecular structure contributes to its effectiveness as a laser dye. medchemexpress.com The compound's absorption maximum is around 452 nm. adipogen.comchemicalbook.comsigmaaldrich.com This specific spectral property, combined with its high extinction coefficient, makes it highly suitable for various spectroscopic and imaging applications. adipogen.comchemicalbook.com

Furthermore, Coumarin 334 serves as a foundational molecule for the synthesis of more complex functional probes. Researchers utilize it as a starting material to create cysteine-selective or pH-indicator fluorescent probes, highlighting its role as a versatile building block in the design of novel chemical sensors. adipogen.comfishersci.com

Current Landscape of Academic Investigation on Coumarin 334

Current academic research on Coumarin 334 is diverse and spans multiple disciplines. A significant area of investigation involves its use as a fluorescent probe in biological imaging. chemimpex.com Its ability to bind effectively with biomolecules allows for the visualization of cellular processes with high sensitivity. chemimpex.com

In the field of materials science, Coumarin 334 is incorporated into polymer matrices to create materials with enhanced optical properties for applications in sensors and light-emitting devices. chemimpex.comresearchgate.net Its role as a dopant in organic light-emitting diodes (OLEDs) is being actively explored to improve the efficiency and color purity of these devices. researchgate.netifmo.ru

Researchers are also investigating the solvatochromic properties of Coumarin 334, studying how its absorption and fluorescence spectra change with the polarity of the solvent. colab.ws These studies provide insights into the electronic structure of the molecule in its ground and excited states. colab.ws Additionally, its application in dye-sensitized solar cells (DSSCs) is an area of growing interest, with efforts focused on harnessing its light-absorbing capabilities for solar energy conversion. colab.wsnih.govrsc.org

Table 1: Key Properties of Coumarin 334

| Property | Value |

| CAS Number | 55804-67-6 |

| Molecular Formula | C17H17NO3 |

| Molecular Weight | 283.32 g/mol |

| Melting Point | 181-184 °C |

| Absorption Maximum (λmax) | 452 nm (in ethanol) |

| Appearance | Orange crystalline powder |

| Solubility | Soluble in ethanol (B145695) |

This table is populated with data from multiple sources. chemicalbook.comsigmaaldrich.com

Emerging Trends and Unexplored Research Avenues for Coumarin 334

Emerging research trends for Coumarin 334 are pushing the boundaries of its application. One promising area is the development of materials exhibiting aggregation-induced emission (AIE). nih.gov While many fluorescent dyes suffer from quenching at high concentrations, AIEgens show enhanced emission in the aggregated state. acs.orgub.edu Modifying the structure of coumarin derivatives like Coumarin 334 to induce AIE properties could lead to novel applications in bioimaging and materials science. nih.gov

The development of "smart" materials that respond to external stimuli is another exciting frontier. Coumarin-based polymers are being investigated for their potential in creating functional and smart materials with applications in sensing and responsive systems. researchgate.net

Furthermore, the exploration of Coumarin 334 and its derivatives in the context of thermally activated delayed fluorescence (TADF) for next-generation OLEDs presents a significant research opportunity. acs.org TADF emitters can theoretically achieve 100% internal quantum efficiency, and designing coumarin-based TADF molecules could lead to more efficient and stable lighting and display technologies. acs.org

Unexplored avenues include the systematic investigation of Coumarin 334's behavior in complex biological environments and its potential use in theranostics, where it could serve as both a diagnostic imaging agent and a component of a therapeutic system. Further computational studies, such as those employing density functional theory (DFT), will continue to be crucial in predicting and understanding the photophysical properties of new Coumarin 334 derivatives for these advanced applications. colab.wsdntb.gov.uarsc.org

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-acetyl-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1,5,7,9(17)-tetraen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO3/c1-10(19)14-9-12-8-11-4-2-6-18-7-3-5-13(15(11)18)16(12)21-17(14)20/h8-9H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBPCDMSEJVCNGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=CC3=C4C(=C2OC1=O)CCCN4CCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9069053 | |

| Record name | 1H,5H,11H-[1]Benzopyrano[6,7,8-ij]quinolizin-11-one, 10-acetyl-2,3,6,7-tetrahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9069053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Powder; [MSDSonline] | |

| Record name | Coumarin 334 | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2186 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

55804-67-6 | |

| Record name | Coumarin 334 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55804-67-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Coumarin 334 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055804676 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Coumarin 334 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=369287 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H,5H,11H-[1]Benzopyrano[6,7,8-ij]quinolizin-11-one, 10-acetyl-2,3,6,7-tetrahydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H,5H,11H-[1]Benzopyrano[6,7,8-ij]quinolizin-11-one, 10-acetyl-2,3,6,7-tetrahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9069053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 10-acetyl-2,3,6,7-tetrahydro-1H,5H,11H-[1]benzopyrano[6,7,8-ij]quinolizin-11-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.370 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | COUMARIN 521 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2773GTW04S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Derivatization Strategies for Coumarin 334 and Analogues

Established Reaction Pathways for Coumarin (B35378) Core Synthesis

The synthesis of the coumarin nucleus, the foundational structure of Coumarin 334, can be achieved through several well-established chemical reactions. These methods offer versatility in introducing various substituents to the coumarin scaffold.

Pechmann Condensation Protocols

The Pechmann condensation is a widely utilized and effective method for synthesizing coumarins, including precursors to Coumarin 334. rsc.orgwikipedia.org This reaction typically involves the condensation of a phenol (B47542) with a β-ketoester in the presence of an acid catalyst. rsc.orgwikipedia.org The process is initiated by the acid-catalyzed transesterification between the phenol and the β-ketoester, followed by an intramolecular cyclization and subsequent dehydration to yield the coumarin ring system. wikipedia.orgorganic-chemistry.org

A variety of catalysts can be employed to facilitate this reaction, including strong Brønsted acids like sulfuric acid and methanesulfonic acid, as well as Lewis acids such as aluminum chloride. organic-chemistry.orgarkat-usa.org The choice of catalyst and reaction conditions can significantly influence the reaction's efficiency and yield. For instance, with highly activated phenols like resorcinol, the reaction can proceed under milder conditions. wikipedia.org The use of heterogeneous catalysts and solvent-free conditions has also been explored to develop more environmentally friendly protocols. rsc.orgarkat-usa.org

| Reactant 1 | Reactant 2 | Catalyst | Key Feature |

| Phenol | β-ketoester | Strong Acid (e.g., H₂SO₄) | Forms the coumarin skeleton through condensation. wikipedia.orgorganic-chemistry.org |

| Substituted Phenols | Ethyl Acetoacetate (B1235776) | Dipyridine Copper Chloride | Efficient synthesis under solvent-free conditions. arkat-usa.org |

| Phenols | β-ketoester | Zn₀.₉₂₅Ti₀.₀₇₅O NPs | Heterogeneous catalysis for mild reaction conditions. nih.gov |

Knoevenagel Condensation Approaches

The Knoevenagel condensation provides another robust pathway for the synthesis of coumarin derivatives. rsc.orgjmchemsci.com This reaction involves the condensation of a 2-hydroxybenzaldehyde or a related derivative with a compound containing an active methylene (B1212753) group, such as a malonate ester or ethyl acetoacetate. rsc.orgjmchemsci.com The reaction is typically catalyzed by a weak base, such as piperidine (B6355638) or pyridine (B92270). jmchemsci.com

The synthesis of Coumarin 334 itself has been reported via a Knoevenagel-type condensation. chemicalbook.com In a specific example, 8-hydroxyjulolidine-9-aldehyde (B1141502) is reacted with ethyl acetoacetate in the presence of piperidine in ethanol (B145695). The mixture is heated to reflux, and upon cooling, the product crystallizes and can be isolated by filtration. chemicalbook.com This method has been shown to produce Coumarin 334 in good yield. chemicalbook.com Microwave irradiation has also been employed to accelerate Knoevenagel condensations for coumarin synthesis, often leading to improved yields and shorter reaction times under solvent-free conditions. sci-hub.se

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Feature |

| 8-Hydroxyjulolidine-9-aldehyde | Ethyl Acetoacetate | Piperidine, Ethanol, Reflux | Direct synthesis of Coumarin 334. chemicalbook.com |

| Salicylaldehyde (B1680747) derivatives | Active Methylene Compounds | Piperidine, Microwave | Fast and efficient synthesis of various coumarins. sci-hub.se |

| o-Vanillin aldehyde | Dimethyl or Diethyl Malonate | Ultrasound, Lithium Sulfate | Green synthesis of 3-carboxylated coumarins. sapub.org |

Claisen Rearrangement in Coumarin Synthesis

The Claisen rearrangement offers a distinct approach to synthesizing 3,4-substituted coumarins. scispace.comscienceinfo.com This pericyclic reaction involves the rsc.orgrsc.org-sigmatropic rearrangement of an allyl phenyl ether. The synthesis of the coumarin scaffold via this method often begins with the reaction of a phenol with an allyl alcohol derivative under basic conditions. scienceinfo.com The resulting intermediate then undergoes the Claisen rearrangement, which can be promoted by acids like trifluoroacetic acid (TFA), followed by tautomerism to form the substituted coumarin. scispace.comscienceinfo.com

An interesting application of this rearrangement is the photo-Claisen rearrangement observed in some coumarin-caged compounds. acs.orgnih.gov In these cases, irradiation with light can induce the rearrangement, which can sometimes be an unintended side reaction competing with the desired photorelease of a caged molecule. acs.orgnih.gov This highlights the importance of understanding the photochemical properties of coumarin derivatives.

| Starting Material | Key Reagent/Condition | Product Type | Noteworthy Aspect |

| Phenol and protected allyl alcohol | Trifluoroacetic Acid (TFA) | 3,4-disubstituted coumarin | Utilizes a rsc.orgrsc.org-sigmatropic rearrangement. scispace.comscienceinfo.com |

| Coumarin ether caged compounds | UV light (e.g., 365 nm) | Rearranged coumarin byproduct | Unwanted photorearrangement can compete with uncaging. acs.orgnih.gov |

Baylis-Hillman and Wittig Reactions in Coumarin Synthesis

The Baylis-Hillman and Wittig reactions are also valuable tools for the synthesis of coumarin derivatives, offering alternative strategies for carbon-carbon bond formation. scienceinfo.comnih.gov The Baylis-Hillman reaction typically involves the reaction of an aldehyde with an activated alkene, catalyzed by a nucleophilic catalyst like DABCO (1,4-diazabicyclo[2.2.2]octane). scienceinfo.comcore.ac.uk For coumarin synthesis, 2-hydroxybenzaldehydes can be reacted with acrylates to form intermediates that can then be cyclized to coumarins. scienceinfo.comcore.ac.uk

The Wittig reaction, on the other hand, utilizes a phosphonium (B103445) ylide to convert a carbonyl group into an alkene. jmchemsci.com In the context of coumarin synthesis, an ortho-hydroxy-substituted aromatic aldehyde or ketone can be reacted with a phosphonium ylide, such as (carboxymethyl)triphenylphosphonium bromide, to form a cinnamic acid derivative, which then undergoes intramolecular cyclization to the coumarin. jmchemsci.com This method is particularly useful for synthesizing coumarins functionalized at the C4 position. jmchemsci.com

| Reaction | Key Reactants | Catalyst/Reagent | Product Feature |

| Baylis-Hillman | 2-hydroxybenzaldehyde, methyl acrylate | DABCO | Forms chromenes and coumarins. scienceinfo.comcore.ac.uk |

| Wittig | o-hydroxy aromatic aldehyde/ketone, phosphonium ylide | - | Synthesis of C4-functionalized coumarins. jmchemsci.com |

One-Step Synthesis Procedures

The development of one-pot or one-step synthesis procedures is a significant goal in organic synthesis, aiming to improve efficiency and reduce waste. For coumarin derivatives, several such methods have been established. For instance, a one-pot synthesis of coumarin-hydroxybenzohydrazide hybrids has been achieved by reacting 3-acetyl-4-hydroxycoumarin with benzoyl hydrazides in a mixture of vinegar and ethanol, which acts as both a solvent and a catalyst. nih.gov

Another innovative one-step approach involves the use of a coumarin triflate reagent. researchgate.net This reagent, generated in situ, can react with unprotected precursor molecules containing phosphate (B84403) or carboxylate groups to form photo-caged compounds, demonstrating a streamlined method for creating complex coumarin derivatives. researchgate.net

| Method | Reactants | Conditions | Key Advantage |

| Coumarin-hydroxybenzohydrazide synthesis | 3-acetyl-4-hydroxycoumarin, benzoyl hydrazides | Vinegar and ethanol mixture, reflux | Green, one-pot protocol. nih.gov |

| Photo-caged compound synthesis | Unprotected precursors, in situ generated coumarin triflate reagent | DIEA, chloroform | Circumvents lengthy synthetic routes. researchgate.net |

Regioselective Functionalization of the Coumarin 334 Scaffold

Once the basic coumarin scaffold is synthesized, further functionalization is often necessary to fine-tune its properties. Regioselective functionalization, the ability to introduce a new functional group at a specific position on the coumarin ring, is of paramount importance.

For the coumarin scaffold in general, various C-H bond functionalization strategies have been developed, allowing for the direct introduction of new groups without the need for pre-functionalized starting materials. researchgate.net These methods often employ transition metal catalysts to achieve high levels of regio- and site-selectivity. researchgate.net For instance, palladium-catalyzed reactions have been used for the arylation of coumarins. nih.gov

Specifically for Coumarin 334 and its analogues, the electron-rich nature of the julolidine (B1585534) moiety and the reactivity of the coumarin core offer several positions for selective modification. The synthesis of 3,7-substituted coumarin derivatives often starts with a 7-hydroxycoumarin scaffold, where the hydroxyl group provides a handle for further reactions like etherification or carbamate (B1207046) formation. nih.gov The methyl group at the 3-position can also be functionalized, for example, through bromination with N-bromosuccinimide to introduce a reactive bromomethyl group. nih.gov

Recent research has also demonstrated the regioselective C3 α-aminoalkylation of coumarins via a photocatalytic cross-dehydrogenative coupling with dimethylanilines, using molecular oxygen as the oxidant. researchgate.net Such methods provide direct ways to introduce complex functionality onto the coumarin core.

| Functionalization Strategy | Position(s) Targeted | Reagents/Catalysts | Type of Group Introduced |

| Etherification | 7-position | 2-bromoethylbenzene, NaH | Phenylethyloxy group nih.gov |

| Bromination | 3-methyl group | N-bromosuccinimide, benzoyl peroxide | Bromomethyl group nih.gov |

| Cross-dehydrogenative coupling | 3-position | Photocatalyst, O₂ | α-aminoalkyl group researchgate.net |

| C-H Arylation | Various | Palladium catalysts | Aryl groups nih.gov |

Substitution at Positions 3 and 7: Impact on Electronic Properties

The electronic characteristics of coumarin derivatives are significantly influenced by substituents at the 3 and 7 positions. mdpi.comrsc.org An electron-donating group at position 7, combined with an electron-withdrawing group at position 3, can enhance the fluorescence intensity of the coumarin system. rsc.org This is attributed to an intramolecular charge transfer (ICT) from the benzene (B151609) ring to the pyranone moiety. mdpi.comrsc.org

Studies have shown that increasing the electron-donating ability of the substituent at position 7 leads to a marked increase in fluorescence. mdpi.com For instance, substituting with a dimethylamino group at this position results in intense fluorescence. mdpi.com Conversely, the nature of the substituent at position 3 also plays a crucial role. Replacing a formyl group with a semicarbazide (B1199961) group, for example, substantially alters the absorption spectrum. mdpi.com The strategic placement of these groups allows for the fine-tuning of the molecule's photophysical properties. physchemres.orgresearchgate.netmdpi.com

Modification of Position 4 and 8 Substituents

While positions 3 and 7 are common targets for modification, alterations at positions 4 and 8 also offer avenues for creating diverse coumarin analogues. The synthesis of C4-substituted coumarins can be achieved via a Pechmann condensation, a process that involves the condensation of phenols with β-ketoesters. arkat-usa.org The presence of a carboxyl group at the 8-position has been utilized as a handle for subsequent transformations, including the formation of thiadiazole hybrids. nih.gov These modifications contribute to the vast structural diversity achievable within the coumarin family.

Nitration and Reduction Reactions for Amino-Coumarin Derivatives

The synthesis of amino-coumarin derivatives is often accomplished through a two-step process of nitration followed by reduction. researchgate.netresearchgate.netchemmethod.comscribd.comiscientific.org Researchers have explored milder and more selective reagents for these transformations to avoid harsh conditions that could compromise the sensitive coumarin heterocycle. researchgate.netscribd.com For instance, calcium nitrate (B79036) has been used as a nitrating agent, while d-glucose (B1605176) can be employed for the subsequent reduction to the amino group. researchgate.netscribd.com The position of nitration can be controlled by reaction conditions such as temperature and time. chemmethod.comiscientific.org These amino-coumarins serve as important intermediates for the synthesis of further derivatives. researchgate.netresearchgate.net

Design and Synthesis of Novel Coumarin 334 Hybrids

A significant area of research involves the creation of hybrid molecules that integrate the coumarin scaffold with other heterocyclic systems. This strategy aims to combine the properties of each component to generate novel compounds with unique characteristics.

Integration with Heterocyclic Nuclei (e.g., Triazole, Isatin (B1672199), Thiadiazole)

Coumarin-triazole hybrids are a prominent class of derivatives. bohrium.comnih.govacs.org Their synthesis often involves "click" chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which efficiently creates the 1,2,3-triazole ring. mdpi.com This method allows for the connection of coumarin and another moiety, such as isatin, through a triazole linker. mdpi.comnih.gov The length of the alkyl linker connecting the coumarin and triazole rings can be varied to modulate the molecule's flexibility. mdpi.com

Similarly, coumarin-isatin hybrids have been synthesized and investigated. nih.govtandfonline.comresearchgate.net These hybrids can be formed through various reaction pathways, including the reaction of chalcone-tethered isatin-coumarin precursors with different amines. tandfonline.com

The fusion of coumarin with thiadiazole represents another important class of hybrids. nih.govmdpi.comtudublin.iechemrxiv.org These can be synthesized from substituted coumarin-3-carboxylic acids. mdpi.com A common method involves a POCl3-mediated reaction. nih.gov The resulting coumarin-thiadiazole hybrids can act as ligands for metal complexes. nih.govtudublin.ie

Cinnamic Ester and Chalcone-Based Coumarin Syntheses

The synthesis of coumarin analogues can also be achieved through pathways involving cinnamic acid and chalcones. Cinnamic acid-coumarin ester analogues have been synthesized by reacting cinnamic acid with hydroxycoumarins. sioc-journal.cnmendeley.com The choice of hydroxycoumarin (e.g., 4-hydroxycoumarin (B602359) vs. 7-hydroxycoumarin) can influence the properties of the final product. sioc-journal.cnmendeley.com The synthesis of 3-styrylcoumarins can be achieved through the palladium-catalyzed reaction of coumarin with cinnamic acid. mdpi.com

Coumarin-chalcone hybrids are another significant area of focus. nih.govmdpi.comrsc.orginnovareacademics.infrontiersin.org These are typically synthesized via a Claisen-Schmidt condensation between a 3-acetylcoumarin (B160212) and a substituted aromatic aldehyde, often in the presence of a base like piperidine. nih.govmdpi.cominnovareacademics.in The starting 3-acetylcoumarin can be prepared from salicylaldehyde and ethyl acetoacetate. nih.govmdpi.com This versatile reaction allows for the creation of a wide library of coumarin-chalcone derivatives with diverse substitution patterns. mdpi.com

Development of Coumarin Sulfonamide Analogues

Coumarin sulfonamides represent a class of derivatives with significant research interest. brieflands.commdpi.comnih.govchiet.edu.egd-nb.info These compounds are generally synthesized by reacting a coumarin sulfonyl chloride with an appropriate amine or by coupling chloroacetamide derivatives with coumarins. brieflands.comchiet.edu.eg For example, coumarin-6-sulfonyl chloride can be reacted with various amino compounds to yield the corresponding sulfonamides. chiet.edu.eg The synthesis can also start from sulfanilamide, which is first reacted with chloroacetyl chloride and then with a hydroxycoumarin. brieflands.com The position of the hydroxyl group on the coumarin ring can impact the properties of the resulting sulfonamide. brieflands.com

Green Chemistry and Sustainable Synthetic Approaches for Coumarin 334

In alignment with the principles of green chemistry, significant research has been dedicated to developing environmentally sustainable methods for synthesizing coumarin derivatives, including the fluorescent dye Coumarin 334. mdpi.comdntb.gov.uaeurekaselect.com These approaches prioritize the reduction of hazardous substances, minimize energy consumption, and often employ renewable resources and catalysts. mdpi.comdntb.gov.uaeurekaselect.com Key strategies include the use of solid acid catalysts, microwave and ultrasound assistance, and the utilization of greener solvent systems. mdpi.comeurekaselect.comarabjchem.org

A primary focus of green synthetic routes for coumarins is the replacement of corrosive and difficult-to-remove homogeneous acid catalysts, such as sulfuric acid, with reusable solid acid catalysts. mdpi.comnih.gov This not only simplifies product purification but also significantly reduces chemical waste. nih.gov Furthermore, energy-efficient techniques like microwave-assisted organic synthesis (MAOS) and ultrasound irradiation have been shown to dramatically decrease reaction times and, in many cases, improve yields under solvent-free conditions. arabjchem.orgmdpi.comvjas.vnrsc.orgsharif.edu

The adoption of environmentally benign solvents is another cornerstone of green coumarin synthesis. mdpi.comcjcatal.com Researchers have successfully utilized water and mixtures of vinegar and ethanol as reaction media, offering safer and more sustainable alternatives to traditional volatile organic solvents. mdpi.comnih.gov Multicomponent reactions (MCRs) also represent a green approach by increasing atom economy and reducing the number of synthetic and purification steps. researchgate.net

Catalyst and Condition Comparison for Green Coumarin Synthesis

The following table details various green synthetic methodologies for coumarin derivatives, highlighting the diversity of catalysts and conditions being explored. While not all examples lead directly to Coumarin 334, they illustrate the breadth of sustainable techniques applicable to the synthesis of the broader coumarin scaffold.

| Catalyst | Starting Materials | Reaction Conditions | Yield (%) | Reference |

| FeF₃ | Phenols, Ethyl acetoacetate | Microwave, Solvent-free | High | mdpi.com |

| ZrOCl₂·8H₂O | Salicylaldehydes, Dicarbonyl compounds | Microwave (10 mol%), Solvent-free | High | sharif.edu |

| Ionic Liquid [MBSPy][HSO₄] | Phenols, β-ketoester | Solvent-free, Room Temperature | Good to Excellent | rsc.orgrsc.orgrsc.org |

| Boron Sulfonic Acid [B(SO₄H)₃] | Phenols, Ethyl acetoacetate | Solvent-free, Thermal | High | ut.ac.ir |

| Amberlyst-15 | Resorcinol, Ethyl acetoacetate | Microwave, Solvent-free | 97 | mdpi.comnih.gov |

| Fe₃O₄@sulfosalicylic acid | Aldehydes, 4-hydroxycoumarin | Microwave, Water | Excellent | nih.gov |

| Vinegar and Ethanol | 3-acetyl-4-hydroxycoumarin, Benzoyl hydrazides | Reflux (5h) | 62-67 | mdpi.comnih.gov |

| Ultrasound | Salicylaldehyde, Phenyl acetyl chloride | THF, K₂CO₃ | Up to 98 | researchgate.netscirp.org |

This table is interactive. Click on the headers to sort the data.

Solvent-Free and Alternative Energy Methodologies

A significant thrust in the green synthesis of coumarins involves moving away from conventional heating and toxic organic solvents. mdpi.commdpi.commdpi.comcjcatal.comresearchgate.netrsc.orgrsc.orgrsc.orgut.ac.ir Microwave and ultrasound-assisted syntheses have emerged as powerful tools, often enabling reactions to proceed rapidly and with high efficiency in the absence of a solvent. arabjchem.orgmdpi.comvjas.vnrsc.orgsharif.edutandfonline.comnih.gov

For instance, the Pechmann condensation, a classic route to coumarins, has been effectively carried out under solvent-free conditions using microwave irradiation with catalysts like FeF₃. mdpi.com This approach offers advantages of high yields, short reaction times, and easy product isolation. mdpi.com Similarly, ultrasound has been employed to accelerate Knoevenagel condensations for coumarin synthesis, again often in solvent-free systems or in greener solvents like aqueous ethanol. arabjchem.orgnih.gov The use of sonication can lead to higher yields and faster reactions compared to conventional heating methods. researchgate.netscirp.orgtandfonline.com

The following table provides examples of solvent-free and alternative energy-driven synthetic methods for coumarin derivatives.

| Method | Catalyst | Key Features | Yield (%) | Reference |

| Microwave Irradiation | FeF₃ | Solvent-free, rapid, efficient | High | mdpi.com |

| Microwave Irradiation | ZrOCl₂·8H₂O | Solvent-free, low catalyst loading | High | sharif.edu |

| Microwave Irradiation | Amberlyst-15 | Solvent-free, high activity | Up to 97 | mdpi.comnih.gov |

| Ultrasound Irradiation | K₂CO₃ | THF solvent, rapid, high efficiency | Up to 98 | researchgate.netscirp.org |

| Ultrasound Irradiation | MgFe₂O₄ nanocatalyst | Solvent-free, magnetically recoverable catalyst | 63-73 | mdpi.comnih.gov |

| Solvent-Free | Ionic Liquid [MBSPy][HSO₄] | Room temperature, reusable catalyst | Good to Excellent | rsc.orgrsc.orgrsc.org |

| Solvent-Free | Boron Sulfonic Acid | Thermal conditions, reusable catalyst | High | ut.ac.ir |

This table is interactive. Click on the headers to sort the data.

Spectroscopic and Photophysical Investigations of Coumarin 334

Ultraviolet-Visible Absorption and Emission Spectrometry

The electronic absorption and emission spectra of Coumarin (B35378) 334 are central to understanding its behavior as a fluorophore. These properties are dictated by its molecular structure, which features a fused ring system incorporating a pyranone moiety, and are highly sensitive to the surrounding environment. researchgate.netmdpi.com

The absorption spectrum of Coumarin 334 is characterized by a strong absorption band in the blue region of the visible spectrum. uobabylon.edu.iq This absorption corresponds to a π → π* electronic transition, which involves the promotion of an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). researchgate.netresearchgate.net The position and intensity of this absorption maximum (λmax) are influenced by the solvent.

In ethanol (B145695), Coumarin 334 exhibits an absorption maximum at approximately 452 nm. sigmaaldrich.comuobaghdad.edu.iqchemodex.comscbt.com The molar extinction coefficient (ε) in ethanol has been reported to be high, with values of ≥45,000 M-1cm-1. sigmaaldrich.comchemodex.com Studies have shown that the peak absorption can range between 425 nm and 463 nm depending on the specific conditions and solvent used. researchgate.net For instance, in a study using methanol (B129727) as the solvent, the absorbance spectra were also recorded with a maximum at 452 nm. uobaghdad.edu.iquobaghdad.edu.iq The high molar extinction coefficient indicates a high probability of light absorption at these wavelengths.

Transmission spectra are inversely related to absorbance and provide information on the amount of light that passes through a sample. Studies on thin films of Coumarin 334 have utilized transmission spectra to characterize the optical properties of the material at very low concentrations. researchgate.net

| Solvent | Absorption Maximum (λmax) (nm) | Molar Extinction Coefficient (ε) (M-1cm-1) |

|---|---|---|

| Ethanol | 452 | ≥45,000 |

| Methanol | 452 | Data not available |

| Acetonitrile (B52724) | Data not available | Data not available |

| Dimethyl Sulfoxide (DMSO) | Data not available | Data not available |

Upon absorption of light, the excited Coumarin 334 molecule can relax to the ground state by emitting a photon, a process known as fluorescence. The fluorescence emission spectrum is typically a mirror image of the absorption spectrum and is shifted to longer wavelengths (a Stokes shift). The emission maximum and the width of the emission band are also solvent-dependent. researchgate.net

The fluorescence of Coumarin 334 is generally strong, which is consistent with its application as a laser dye. alibaba.com When a hydrazone derivative of Coumarin 334 is hydrolyzed, it regenerates the parent coumarin, which then exhibits strong fluorescence with an emission maximum at 502 nm. lookchem.com This indicates that the emission of Coumarin 334 itself lies in the green region of the spectrum. The bandwidth of the fluorescence is an important parameter for applications in tunable lasers. uobabylon.edu.iq

| Solvent | Emission Maximum (λem) (nm) |

|---|---|

| Water (after hydrolysis of derivative) | 502 |

| Ethanol | Data not available |

The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. Coumarin 334 is known for its high quantum yield. cymitquimica.com A derivative study highlighted that Coumarin 334, used as a starting material, is a fluorophore with a high quantum yield reported as 0.83. lookchem.com This high efficiency is a key reason for its widespread use as a laser dye and in fluorescence imaging. alibaba.comcymitquimica.com The quantum yield can be influenced by the solvent environment, although specific comparative data across different solvents for Coumarin 334 is not detailed in the provided results.

Fluorescence Emission Maxima and Bandwidths

Solvatochromic Behavior and Solvent Effects on Electronic Transitions

Solvatochromism refers to the change in the color of a substance (and thus its UV-visible absorption and emission spectra) when it is dissolved in different solvents. physchemres.org This phenomenon is a direct consequence of the differential solvation of the ground and excited electronic states of the solute molecule. Coumarin 334 exhibits significant solvatochromic shifts, providing insights into its electronic structure and interactions with solvent molecules. researchgate.net

The spectral shifts of Coumarin 334 show a strong correlation with solvent polarity. researchgate.net As the polarity of the solvent increases, both the absorption and emission maxima shift to longer wavelengths. researchgate.netresearchgate.net This behavior has been analyzed using various solvent polarity scales and theoretical models, such as the Lippert-Mataga and Bakhshiev equations. These models relate the Stokes shift to the dielectric constant and refractive index of the solvent, as well as to the change in the dipole moment of the dye molecule upon excitation from the ground state (μg) to the excited state (μe).

Studies have determined that for Coumarin 334, the excited-state dipole moment is greater than the ground-state dipole moment (μe > μg). researchgate.netresearchgate.net This indicates that the molecule becomes more polar upon excitation. The positive solvatochromism is therefore attributed to the better stabilization of the more polar excited state in polar solvents compared to the ground state. This intramolecular charge transfer (ICT) character is a hallmark of many coumarin dyes. researchgate.net

A bathochromic shift, or red shift, refers to a shift in the spectral band position to longer wavelengths, while a hypsochromic shift (blue shift) is a shift to shorter wavelengths. For Coumarin 334, a distinct bathochromic shift is observed in both the absorption and fluorescence spectra as the solvent polarity increases. researchgate.netresearchgate.net

This consistent red shift confirms that the electronic transition involved is a π → π* transition. researchgate.net In such transitions, the excited state is more polar than the ground state. Consequently, an increase in solvent polarity leads to a greater stabilization of the excited state relative to the ground state, which reduces the energy gap for the transition and results in absorption and emission at longer wavelengths. researchgate.netresearchgate.net For example, increasing the concentration of Coumarin 334 in ethanol, which can alter the local polarity, has been observed to cause a red shift. researchgate.netuobaghdad.edu.iq While some coumarin derivatives can exhibit hypsochromic shifts under certain conditions, the characteristic behavior for Coumarin 334 in response to increasing general solvent polarity is bathochromic. mdpi.compharmj.org.ua

| Solvent Property Change | Observed Shift in λmax (Absorption) | Observed Shift in λem (Emission) | Type of Shift |

|---|---|---|---|

| Increasing Solvent Polarity | Shift to longer wavelength | Shift to longer wavelength | Bathochromic (Red Shift) |

Evaluation of Ground and Excited State Dipole Moments

The determination of ground (μg) and excited (μe) state dipole moments of a molecule provides valuable insight into the change in its electronic distribution upon excitation. For Coumarin 334, these dipole moments have been estimated using solvatochromic methods, which analyze the shifts in absorption and fluorescence spectra in solvents of varying polarities.

Theoretical calculations, such as those employing Density Functional Theory (DFT), have also been utilized to complement experimental findings. Studies have shown that the excited state dipole moment of Coumarin 334 is greater than its ground state dipole moment. researchgate.netdavidpublisher.com This increase indicates a significant redistribution of π-electron density upon excitation. davidpublisher.com Specifically, upon excitation, a substantial shift in electron density occurs from the C10 atom to the C4 atom. researchgate.net This leads to an approximate 1.4 to 1.5 times increase in the absolute value of the dipole moment. researchgate.netresearchgate.net

The ground and excited state dipole moments are reported to be nearly parallel, with a small angle between them. davidpublisher.com This suggests that the orientation of the dipole moment does not significantly change upon excitation. davidpublisher.com Solvatochromic correlation methods, including the Bilot-Kawaski, Kawaski-Chamma-Viallet, and Bakshiev methods, have been employed to experimentally determine these values. researchgate.net

Table 1: Comparison of Ground and Excited State Dipole Moments for Coumarin Dyes

| Compound | Method | Ground State Dipole Moment (μg) in D | Excited State Dipole Moment (μe) in D | Change in Dipole Moment (Δμ) in D | Reference |

|---|---|---|---|---|---|

| Coumarin 334 | Solvatochromic & DFT | - | > μg | - | researchgate.net |

| Coumarin 138 | Solvatochromic | 2.2 D | 4.58 D | - | researchgate.net |

| Coumarin 339 | Solvatochromic | 3.42 D | 5.2 D | - | researchgate.net |

| 4ATMC | Solvatochromic | - | > μg | - | researchgate.net |

| C-337, C-480, C-540A | Solvatochromic | - | > μg | - | davidpublisher.com |

Excited State Dynamics and Relaxation Processes

The behavior of Coumarin 334 in its excited state is governed by a series of dynamic and relaxation processes that dictate its photophysical properties, including its fluorescence characteristics.

Time-Resolved Fluorescence Spectroscopy

Time-resolved fluorescence spectroscopy studies on Coumarin 334 have revealed complex decay kinetics. The fluorescence decay of Coumarin 334 is often characterized by a bi-exponential decay pattern. researchgate.netresearchgate.net This suggests the presence of at least two distinct excited state species or relaxation pathways. One component is a short-lived one, in the range of 5-12 nanoseconds, which is attributed to a mixture of intramolecular charge transfer (ICT) and π-π* states. researchgate.net The other is a long-lived component, ranging from 45-100 nanoseconds. researchgate.net Under high-intensity laser excitation, a slow rise in fluorescence has been observed for Coumarin 334, which has been linked to efficient intersystem crossing from higher excited states. spiedigitallibrary.org

Intramolecular Charge Transfer (ICT) Mechanisms

Intramolecular charge transfer (ICT) is a key process in the excited state of many coumarin dyes. nih.govossila.com It involves the transfer of an electron from an electron-donating part of the molecule to an electron-accepting part upon photoexcitation. ossila.com In Coumarin 334, while there is a significant shift of electron density from the C10 to the C4 atom upon excitation, it is suggested that a large-scale ICT across the entire molecule does not occur. researchgate.netresearchgate.net The amino group in the 7-position acts as an electron donor. spiedigitallibrary.org Some studies on similar coumarins suggest that twisting of the amino group can lead to the formation of a twisted intramolecular charge transfer (TICT) state, which can act as a non-radiative relaxation pathway. mdpi.com

Photoexcitation Processes

Upon absorption of light, Coumarin 334 is promoted to an excited electronic state. The transitions involved are typically π → π* in nature. nih.gov Studies on similar coumarins under high-intensity laser excitation have shown that two-photon excitation can occur. spiedigitallibrary.org This process involves the absorption of a second photon by the molecule already in its lowest excited singlet state, promoting it to a higher excited state. spiedigitallibrary.org This can lead to processes like photoquenching, where the fluorescence efficiency decreases with increasing excitation energy. spiedigitallibrary.org The cross-section for this photoexcitation of the excited state has been estimated for Coumarin 334. spiedigitallibrary.org

Energy Transfer Mechanisms involving Coumarin 334

Coumarin 334 can participate in energy transfer processes, acting as either a donor or an acceptor, which is a fundamental mechanism in various applications like dye-sensitized solar cells and fluorescent probes.

Förster Resonance Energy Transfer (FRET) in Coumarin 334 Systems

Förster Resonance Energy Transfer (FRET) is a non-radiative energy transfer process that occurs between a donor fluorophore in an excited state and a nearby acceptor molecule. rsc.org This process is highly dependent on the distance between the donor and acceptor and the spectral overlap between the donor's emission and the acceptor's absorption spectra. rsc.org

Coumarin 334 has been successfully used as an acceptor in FRET studies with various donor molecules, such as derivatives of thiophene (B33073) substituted 1,3,4-oxadiazoles. researchgate.net In these systems, the efficiency of energy transfer from the donor to Coumarin 334 has been investigated in both liquid solutions and polymer matrices. researchgate.net Experimental findings, such as the bimolecular quenching constant being greater than the translation diffusion rate parameter and the critical transfer distance being larger than the diffusion length, confirm that FRET is the dominant energy transfer mechanism. researchgate.net FRET systems involving coumarins have been utilized in the development of sensors and for real-time monitoring of processes like drug release. rsc.orgnih.gov

Photoinduced Electron Transfer (PET) in Coumarin 334 Probes

The notable photophysical properties of coumarin dyes, including Coumarin 334, make them effective tools for investigating photochemical processes. researchgate.net One such process is Photoinduced Electron Transfer (PET), a fundamental mechanism in which an electron is transferred from a donor molecule to an acceptor molecule after one of them has been photoexcited. The fluorescence of coumarin derivatives can be significantly altered by PET, making them useful as molecular probes for studying these interactions. researchgate.netresearchgate.net

Aromatic amines, for instance, are known to quench the excited state of some fluorophores through an electron transfer mechanism. researchgate.net Studies on various coumarin dyes have demonstrated that their fluorescence can be quenched by both aromatic and aliphatic amines via PET. researchgate.net This process is not limited to simple amine compounds. The interaction of Coumarin 334 with host molecules like macrocycles also showcases PET phenomena. For example, when Coumarin 334 binds with β-Cyclodextrin, its fluorescence is quenched. researchgate.net Conversely, its inclusion within a C-Hexylpyrogallol researchgate.netarene host leads to an enhancement of fluorescence. researchgate.net This opposing behavior highlights the sensitivity of Coumarin 334's excited state to its microenvironment and its utility in probing host-guest chemistry, where the observed fluorescence changes are indicative of the underlying electron transfer dynamics. researchgate.net

Nonlinear Optical Properties

Coumarin derivatives are recognized for their significant nonlinear optical (NLO) properties, which stem from their unique physicochemical and photophysical characteristics. researchgate.net These properties are crucial for a range of advanced photonic applications. uobabylon.edu.iq The NLO characteristics of Coumarin 334, particularly its nonlinear refraction and absorption, have been investigated to determine its suitability for such applications. uobabylon.edu.iqjournalofbabylon.com

The Z-scan technique is a widely used experimental method to measure the nonlinear optical properties of materials. It allows for the determination of both the nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β). uobabylon.edu.iqacrhem.org In this technique, a sample is moved along the z-axis through the focal point of a focused laser beam, and the change in transmittance is measured by a detector in the far field. A closed-aperture Z-scan is sensitive to nonlinear refraction, while an open-aperture measurement reveals nonlinear absorption. uobabylon.edu.iq

Studies on thin films of Coumarin 334 (dissolved in ethanol and doped with PVA polymer and Al₂O₃ nanoparticles) have utilized the Z-scan technique with a continuous-wave pulsed laser at a wavelength of 457 nm. uobabylon.edu.iqjournalofbabylon.com The results from the closed-aperture Z-scan showed a valley-peak transmittance curve, which is characteristic of a positive nonlinear refractive index (n₂ > 0). uobabylon.edu.iq This indicates a self-focusing effect, where the material acts as a converging lens at high laser intensities. uobabylon.edu.iquobabylon.edu.iq The open-aperture Z-scan measurements revealed a saturable absorption phenomenon. uobabylon.edu.iq

The research demonstrated that the nonlinear parameters, n₂ and β, increase as the concentration of Coumarin 334 increases. uobabylon.edu.iquobabylon.edu.iq This is attributed to the higher number of molecules per unit volume at greater concentrations. uobabylon.edu.iq The table below summarizes the key nonlinear optical parameters measured for Coumarin 334 thin films at various concentrations.

Table 1: Nonlinear Optical Parameters of Coumarin 334 Thin Films at λ=457nm

| Concentration (M) | Nonlinear Refractive Index (n₂) (cm²/W) | Nonlinear Absorption Coefficient (β) (cm/W) |

|---|---|---|

| 1 x 10⁻⁵ | 1.10 x 10⁻⁷ | 1.12 x 10⁻³ |

| 3 x 10⁻⁵ | 1.83 x 10⁻⁷ | 1.51 x 10⁻³ |

| 5 x 10⁻⁵ | 2.51 x 10⁻⁷ | 1.94 x 10⁻³ |

| 7 x 10⁻⁵ | 3.01 x 10⁻⁷ | 2.15 x 10⁻³ |

Data sourced from a study on Coumarin 334 organic laser dye doped with PVA polymer and Al₂O₃ nanoparticles. uobabylon.edu.iq

The pronounced nonlinear optical properties of Coumarin 334 make it a candidate for applications in optical limiting and optical amplification. uobabylon.edu.iq Optical limiters are devices that transmit light at low input intensities but block light at high input intensities, thereby protecting sensitive optical components and sensors from damage. The self-focusing effect (positive n₂) observed in Coumarin 334 is a mechanism that can be harnessed for optical limiting.

Furthermore, its characteristics suggest it could be used as an active laser medium and a potential medium for various optoelectronic applications. researchgate.netuobabylon.edu.iq The ability to function as a gain medium is essential for optical amplification, a key process in fiber optics and laser systems. uobabylon.edu.iq Coumarin dyes are already well-established as effective laser sources, and the investigation into their nonlinear properties opens further avenues for their use in advanced photonic devices. uobabylon.edu.iqgoogle.com

Computational and Theoretical Chemistry Studies on Coumarin 334

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Calculations

Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are powerful quantum chemical methods widely employed to study the electronic structure and excited-state properties of coumarin (B35378) derivatives. mdpi.comresearchgate.net For Coumarin 334, these calculations are typically performed using software packages like Gaussian, often employing hybrid functionals such as B3LYP in conjunction with various basis sets, for instance, 6-311++G(d,p). researchgate.netuobaghdad.edu.iq Such studies allow for a detailed understanding of the molecule's geometry, vibrational modes, electronic transitions, and spectral behavior. researchgate.net

The first and most critical step in computational analysis is the optimization of the molecule's ground-state geometry. dost.gov.ph For Coumarin 334, DFT calculations are used to find the most stable three-dimensional arrangement of its atoms, which corresponds to a local minimum on the potential energy surface. dost.gov.phrsc.org This process involves adjusting bond lengths, bond angles, and dihedral angles until the forces on each atom are minimized.

The optimized geometrical parameters are then often compared with available experimental data (e.g., from X-ray crystallography) to validate the chosen level of theory. researchgate.net Studies on Coumarin 334 and its derivatives have utilized functionals like B3LYP with basis sets such as 6-311++G(d,p) to achieve reliable structures. researchgate.net The accuracy of the optimized geometry is paramount as it serves as the foundation for all subsequent calculations, including vibrational frequencies and electronic spectra. dost.gov.ph

Table 1: Representative Optimized Geometrical Parameters for Coumarin Scaffolds (Note: This table provides typical bond lengths for the core coumarin structure as determined by DFT calculations on similar compounds. Specific values for Coumarin 334 may vary slightly based on the computational method.)

| Parameter | Typical Bond Length (Å) | Description |

|---|---|---|

| C=O (Lactone) | ~1.21 | Carbonyl group in the pyrone ring |

| C-O (Lactone) | ~1.37 | Carbon-Oxygen single bond in the pyrone ring |

| C=C (Pyrone) | ~1.36 | Carbon-Carbon double bond in the pyrone ring |

DFT calculations are highly effective in predicting the vibrational spectra (FT-IR and FT-Raman) of molecules. ijcrar.com For coumarin compounds, theoretical vibrational wavenumbers are calculated from the optimized geometry. sciensage.info These calculated frequencies are often systematically higher than the experimental values due to the calculation being performed on a single molecule in the gaseous phase and the neglect of anharmonicity. mjcce.org.mk To correct for this, the computed wavenumbers are typically multiplied by a scaling factor. sciensage.info

The analysis involves assigning the calculated vibrational modes to specific molecular motions, such as the stretching of the C=O bond, C-H bending, or ring deformations. biointerfaceresearch.com This assignment is often aided by Potential Energy Distribution (PED) analysis, which quantifies the contribution of each internal coordinate to a specific vibrational mode. researchgate.net The excellent agreement often found between the scaled theoretical spectra and experimental FT-IR and FT-Raman spectra confirms the accuracy of both the optimized geometry and the force field calculations. ijcrar.com

Table 2: Selected Calculated Vibrational Frequencies for Coumarin Derivatives (Note: This table illustrates typical vibrational modes and their calculated frequencies for coumarin structures. These are representative and serve to exemplify the type of data obtained from DFT calculations.)

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Description |

|---|---|---|

| C=O stretch | ~1755 | Stretching of the lactone carbonyl group |

| C=C stretch | ~1620 | Stretching of double bonds in the pyrone and benzene (B151609) rings |

| C-H aromatic stretch | ~3100-3150 | Stretching of C-H bonds on the aromatic ring |

The electronic properties of Coumarin 334 are fundamentally governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). sciensage.info DFT calculations are used to determine the energies of these orbitals and the resulting HOMO-LUMO energy gap (ΔE). researchgate.netuobaghdad.edu.iq

The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. sciensage.info The energy gap is a critical parameter that reflects the chemical reactivity and kinetic stability of the molecule; a smaller gap suggests that the molecule is more easily excitable and chemically reactive. mjcce.org.mk For Coumarin 334, the HOMO-LUMO energy gap has been computed using DFT, and the results have been found to be consistent with values derived experimentally from absorption threshold wavelengths. researchgate.net This analysis indicates that electronic transitions are typically of a π → π* character, involving the delocalized electron system of the coumarin core. researchgate.net

Table 3: Frontier Molecular Orbital (FMO) Parameters

| Parameter | Description | Significance |

|---|---|---|

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | Related to the ionization potential; indicates electron-donating character. |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | Related to the electron affinity; indicates electron-accepting character. |

Time-Dependent DFT (TD-DFT) is the method of choice for simulating the electronic absorption and fluorescence spectra of molecules like Coumarin 334. researchgate.netqnl.qa These calculations predict the energies of electronic transitions from the ground state to various excited states (for absorption) and from the first excited state back to the ground state (for fluorescence). researchgate.net

For Coumarin 334, theoretical investigations have successfully simulated its absorption and fluorescence spectra, showing good agreement with experimental data. researchgate.net These studies often incorporate solvent effects using models like the conductor-like polarizable continuum model (CPCM) or the integral equation formalism polarizable continuum model (IEFPCM), as the solvent polarity can significantly shift the spectral bands (solvatochromism). researchgate.netresearchgate.net Detailed analyses have considered factors such as vibronic coupling and hydrogen bonding with solvent molecules (e.g., water) to achieve a more accurate prediction of the experimental spectrum. researchgate.net For instance, studies using the B3LYP functional with the 6–31++G(d,p) basis set and an IEFPCM solvent description have provided a good prediction of the absorption spectrum of Coumarin 334 in water. researchgate.net

Calculation of Electronic Band Structure and Energy Gaps (HOMO-LUMO)

Molecular Electrostatic Potential (MESP) and Frontier Molecular Orbital (FMO) Analysis

Molecular Electrostatic Potential (MESP) and Frontier Molecular Orbital (FMO) analyses are used to understand and predict the reactive behavior of a molecule. researchgate.net

The MESP map is a 3D visualization of the electrostatic potential on the electron density surface of a molecule. sciensage.info It is a valuable tool for identifying the electrophilic and nucleophilic sites. researchgate.netpnrjournal.com In an MESP map, regions with negative potential (typically colored red) are rich in electrons and susceptible to electrophilic attack, while regions with positive potential (colored blue) are electron-poor and susceptible to nucleophilic attack. sciensage.info For Coumarin 334, DFT calculations have been used to generate MESP plots to identify these reactive centers. researchgate.net Typically for coumarins, the most negative potential is located around the carbonyl oxygen atom, indicating its role as a primary site for hydrogen bonding and electrophilic interactions. core.ac.uk

FMO analysis, as discussed previously, focuses on the HOMO and LUMO orbitals. The distribution of these orbitals across the molecule provides insight into the regions involved in electronic transitions and chemical reactions. mjcce.org.mk For many coumarins, both the HOMO and LUMO are distributed over the π-conjugated system, confirming that the primary electronic transitions are π → π* in nature. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis

While many coumarins have rigid structures, substituents can introduce conformational flexibility. For Coumarin 334, the acetyl group introduces the possibility of different conformers (e.g., syn and anti). researchgate.net Computational studies have taken these different conformations into account when simulating spectra, noting that upon electronic excitation, rotation of the acetyl group in Coumarin 334 does not occur. researchgate.net

For more flexible molecules, Molecular Dynamics (MD) simulations offer a way to explore the conformational landscape over time. acs.org An MD simulation calculates the trajectory of atoms and molecules by solving Newton's equations of motion, providing a view of how the molecule behaves at a given temperature in a specific environment (e.g., in a solvent box). acs.orgscielo.br Though extensive MD simulations specifically for Coumarin 334 are not widely reported, this technique is commonly applied to other coumarin derivatives to study their conformational stability and dynamics, often over timescales of 100 nanoseconds or more. tandfonline.commdpi.com The stability of the simulated system is often assessed using metrics like the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF). mdpi.comijper.org Such simulations can provide a set of statistically representative structures that can be used for subsequent TD-DFT calculations to generate a more realistic, conformationally-averaged spectrum. acs.org

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) studies on Coumarin 334 have primarily centered on elucidating the connection between its molecular structure and its photophysical properties, which are crucial for its application as a laser dye. researchgate.netcolab.ws While comprehensive Quantitative Structure-Activity Relationship (QSAR) models predicting specific biological activities are not extensively documented for this particular compound, computational methods have been instrumental in developing QSPR models for its spectroscopic behavior.

Researchers have employed Density Functional Theory (DFT) to investigate the electronic and structural properties of Coumarin 334. researchgate.net These studies involve calculating various molecular descriptors to understand and predict its behavior in different environments. For instance, DFT computations have been used to determine the ground-state (μg) and excited-state (μe) dipole moments. researchgate.netcolab.ws The finding that the excited-state dipole moment is higher than the ground-state suggests the molecule becomes more polar upon excitation. colab.ws This polarity change influences the solvatochromic shifts observed in its absorption and fluorescence spectra, where an increase in solvent polarity causes a bathochromic (red) shift, indicating a π → π* transition. researchgate.netcolab.ws

Key molecular descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) have been calculated. The HOMO-LUMO energy gap is a critical parameter that correlates with the molecule's chemical reactivity and kinetic stability. researchgate.net The computed HOMO-LUMO gaps have shown good agreement with values derived from experimental absorption threshold wavelengths. researchgate.netcolab.ws These computational models, often combined with a polarizable continuum model (PCM) to simulate solvent effects, provide a robust framework for predicting the absorption and fluorescence characteristics of Coumarin 334 in various media. researchgate.net

Table 1: Calculated Molecular Properties of Coumarin 334

| Property | Method | Description | Finding | Reference |

|---|---|---|---|---|

| Ground-State Dipole Moment (μg) | DFT Computations | Calculation of the electric dipole moment in the electronic ground state. | Provides insight into the molecule's polarity. | researchgate.netcolab.ws |

| Excited-State Dipole Moment (μe) | Solvatochromic Methods | Estimation based on spectral shifts in solvents of varying polarity. | Found to be higher than the ground-state dipole moment. | researchgate.netcolab.ws |

| HOMO-LUMO Energy Gap | DFT Computations | The energy difference between the highest occupied and lowest unoccupied molecular orbitals. | Correlates with the molecule's reactivity and spectral properties. | researchgate.netcolab.ws |

Applications in Advanced Materials and Photonics

Coumarin (B35378) 334 as a Laser Dye

Coumarin 334 is a well-regarded laser dye, particularly valued for its performance in the blue-green region of the electromagnetic spectrum. uobabylon.edu.iqscirp.org Its primary application in this domain is as a gain medium for tunable dye lasers, which are instrumental in various scientific and technological fields. alibaba.comjournalofbabylon.com The efficacy of Coumarin 334 as a laser dye is attributed to its high emission quantum yields. uobabylon.edu.iq

A key advantage of employing Coumarin 334 in laser systems is its broad tunability. The laser output can be adjusted across a significant portion of the visible spectrum. Specifically, lasers utilizing coumarin dyes can cover an adjustable range from 420 to 580 nm. uobabylon.edu.iq For Coumarin 334, also known as Coumarin 521, a typical tuning range is observed between 505 nm and 550 nm, with a peak output at approximately 520 nm when using ethylene (B1197577) glycol as the solvent. sirah.com The absorption maximum for Coumarin 334 is noted at around 452 nm in ethanol (B145695). biomol.com The broad absorption spectrum, which spans from 328 nm to 530 nm, contributes to its versatility as a tunable laser dye. uobabylon.edu.iquobabylon.edu.iq The concentration of the dye solution can also influence the tuning curve, with higher concentrations causing a shift towards the red end of the spectrum. sirah.com

| Property | Value | Solvent/Conditions | Reference |

|---|---|---|---|

| General Tunable Range (Coumarin Dyes) | 420 - 580 nm | Not specified | uobabylon.edu.iq |

| Specific Tuning Range (Coumarin 334/521) | 505 - 550 nm | Ethylene Glycol | sirah.com |

| Peak Laser Output | ~520 nm | Ethylene Glycol | sirah.com |

| Absorption Maximum (λmax) | 452 nm | Ethanol | biomol.com |

| Absorption Spectrum Range | 328 - 530 nm | Ethanol | uobabylon.edu.iquobabylon.edu.iq |

Coumarin 334 has demonstrated effective laser action in both liquid solutions and solid-state media. uobabylon.edu.iq Traditionally, dye lasers utilize liquid solutions where the dye is dissolved in an organic solvent. uobabylon.edu.iq However, solid-state dye lasers, where the dye is incorporated into a solid matrix such as a polymer, offer advantages in terms of compactness and ease of use. scirp.org

Studies have compared the performance of coumarin dyes in both liquid and solid environments. Research on energy transfer to Coumarin 334 in both ethanol (liquid) and poly(methyl methacrylate) (PMMA, solid) has shown a considerable increase in fluorescence intensity and energy transfer efficiency in the dye-doped polymer matrix compared to the liquid medium. researchgate.net This suggests that polymer matrices can enhance the photophysical properties of the dye, making them suitable for applications like energy transfer dye lasers (ETDL) to improve efficiency and photostability. researchgate.net However, some studies have noted that the gain coefficient of other coumarin dyes, like Coumarin 485, can be significantly lower in a solid matrix compared to a liquid medium. researchgate.net Despite this, the enhanced photostability in a solid host is a significant advantage. For instance, solid samples of coumarin-doped sol-gel glass show negligible degradation over extended periods. scirp.org

Tunable Laser Output and Spectral Range

Incorporation into Polymer Matrices and Thin Films

The integration of Coumarin 334 into polymer matrices and the fabrication of thin films are areas of active research, aiming to develop robust and efficient optical materials. researchgate.netnih.gov Polymers such as polyvinyl alcohol (PVA) and poly(methyl methacrylate) (PMMA) are common hosts for coumarin dyes. uobabylon.edu.iqresearchgate.net

When Coumarin 334 is doped into a polymer matrix like PVA, the resulting material exhibits interesting optical properties. uobabylon.edu.iq The incorporation process can create thin films with potential applications in optoelectronics. uobabylon.edu.iqresearchgate.net Studies on Coumarin 334-doped PVA films have shown that the absorbance of the film increases with the concentration of the dye. uobabylon.edu.iq The nonlinearity of these thin films has been found to be significantly higher than that of the pure dye in solution, suggesting their potential as active laser media. uobabylon.edu.iqjournalofbabylon.com

To further enhance the optical properties of Coumarin 334-doped polymers, nanoparticles are often introduced into the matrix. The addition of nanoparticles like aluminum oxide (Al2O3) and silver (Ag) can modify the material's characteristics.

The introduction of silver nanoparticles (AgNPs) into coumarin-doped systems has also been investigated. Studies on other coumarin derivatives have shown that AgNPs can enhance the nonlinear optical and optical limiting properties of the dye. uou.ac.in In research involving Rhodamine B, another organic dye, the addition of silver nanoparticles led to an increase in the absorbance peaks. researchgate.net This suggests that doping with metallic nanoparticles is a viable strategy for tuning the optical characteristics of dye-doped polymer composites. journalofbabylon.com

| Nanoparticle | Polymer Matrix | Observed Effects | Reference |

|---|---|---|---|

| Aluminum Oxide (Al2O3) | PVA | Increases grain size, surface roughness, and root mean square roughness with increasing film thickness. | uobabylon.edu.iq |

| Silver (Ag) | (General Coumarins) | Enhances nonlinear optical and optical limiting properties. Increases absorbance peaks. | uou.ac.inresearchgate.net |

The physical characteristics of Coumarin 334-doped polymer thin films, such as thickness and surface morphology, are crucial for their application in optical devices. Atomic Force Microscopy (AFM) is a key technique used to analyze these properties. mdpi.comresearchgate.net

AFM studies of thin films of Coumarin 334 doped with PVA and Al2O3 nanoparticles reveal details about the granular growth on the film's surface. researchgate.net Two-dimensional and three-dimensional AFM images show the distribution of these granular structures. uobabylon.edu.iqresearchgate.net It has been observed that as the thickness of these films increases, the average grain size and the root mean square (r.m.s.) of the surface roughness also increase. uobabylon.edu.iq This relationship between film thickness and surface morphology is a critical parameter in the fabrication of optical components with desired performance characteristics.

| Parameter | Observation | Reference |

|---|---|---|

| Surface Morphology | Characterized by granular growth groups on the surface. | uobabylon.edu.iqresearchgate.net |

| Effect of Film Thickness | Increasing thickness leads to an increase in average grain size and surface roughness (r.m.s.). | uobabylon.edu.iq |

Effects of Nanoparticle Doping (e.g., Al2O3, Silver) on Optical Characteristics

Development of Hybrid Coumarin-BODIPY Systems for UV and Visible Light Emission

The strategic combination of coumarin and boron-dipyrromethene (BODIPY) chromophores has led to the development of novel hybrid dye systems with significant potential for light-emitting applications. These hybrid structures are engineered to overcome the inherent limitations of individual dyes, such as the relatively low UV absorption of BODIPY derivatives. researchgate.net By linking amino and hydroxycoumarins directly to the BODIPY core via a heteroatom (nitrogen or oxygen), researchers have created photostable hybrids with broadened and enhanced absorption in the UV spectral region. researchgate.netrsc.orgscience.gov

This molecular architecture facilitates efficient energy transfer from the coumarin moiety (the donor) to the BODIPY core (the acceptor), resulting in strong fluorescence emission across the visible spectrum. researchgate.net The key advantage of these systems is their tunability; the emission wavelength can be precisely controlled by modifying the substitution pattern on the coumarin unit, the nature of the linking heteroatom, and the number of coumarin units attached to the BODIPY framework. rsc.orgscience.gov This has enabled the creation of dyes with outstanding, wavelength-tunable laser action from the green to the red spectral region (approximately 520–680 nm). researchgate.netrsc.org

Furthermore, these versatile laser dyes can be used to generate tunable UV laser light (from ~260 nm to 350 nm) through a process called frequency doubling. researchgate.netrsc.org This capability is particularly valuable for applications in photochemistry, such as studying the effects of solar irradiation on biological molecules. researchgate.netrsc.org The combination of two complementary chromophores, like coumarin and BODIPY, yields materials with superior spectral and photophysical properties. researchgate.net

Table 1: Photophysical Characteristics of Coumarin-BODIPY Hybrid Systems

| Property | Description | Significance |

| UV Absorption | Broadened and enhanced absorption in the UV spectral region compared to standalone BODIPY dyes. researchgate.netrsc.org | Overcomes the low UV absorption limitation of BODIPY, making the system more efficient for UV-pumped applications. researchgate.net |

| Visible Emission | Strong, tunable fluorescence emission. researchgate.net | Wavelength can be adjusted from green to red (~520–680 nm) by altering the molecular structure. rsc.org |

| Photostability | High resistance to photodegradation. researchgate.netrsc.org | Ensures longer operational lifetimes for devices and materials incorporating these dyes. |

| Energy Transfer | Efficient intramolecular energy transfer from the coumarin donor to the BODIPY acceptor. researchgate.net | Maximizes the emission output from the BODIPY core. |

| Tunability | Emission wavelength is controllable via substitution patterns and linker type. rsc.orgscience.gov | Allows for the design of custom dyes for specific applications requiring precise wavelengths. |

Advanced Photonics Applications beyond Lasers